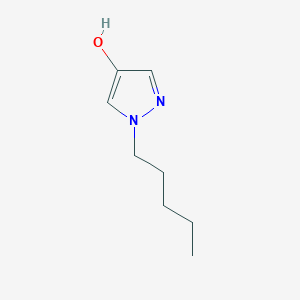

1-Pentyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pentylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-5-10-7-8(11)6-9-10/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXXSKQYGJZJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pentyl 1h Pyrazol 4 Ol and Analogues

Strategies for the Construction of the Pyrazole (B372694) Nucleusmdpi.comnih.govrsc.orgacs.org

The formation of the pyrazole ring is a foundational step in the synthesis of 1-pentyl-1H-pyrazol-4-ol. Various methods have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Utilizing Hydrazines and 1,3-Dicarbonyl Precursorsnih.govresearchgate.net

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for constructing the pyrazole ring. mdpi.comnih.gov This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers, which is a significant consideration in the synthesis of specifically substituted pyrazoles. nih.gov

The choice of solvent can influence the regioselectivity of the reaction. For instance, the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to yield better results compared to reactions in polar protic solvents like ethanol (B145695). nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hydrazine Hydrate (B1144303) | β-Diketone | Mixture of regioisomeric pyrazoles | A classic and rapid method for polysubstituted pyrazoles. | mdpi.comnih.gov |

1,3-Dipolar Cycloaddition Approaches Employing Diazo Compounds and Equivalentsrsc.orgacs.org

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or their equivalents is a powerful and atom-economical strategy for pyrazole synthesis. rsc.orgnih.gov This method often involves the in-situ generation of diazo compounds from precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. scispace.comorganic-chemistry.org

A notable one-pot procedure involves the reaction of aldehydes with N-vinylimidazole, which acts as an acetylene (B1199291) equivalent, to produce 3-substituted pyrazoles. acs.org Furthermore, the reaction of in-situ generated diazo compounds with terminal alkynes provides a convergent route to 3,5-disubstituted pyrazoles with high regioselectivity. acs.org This approach is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.org

Cascade reactions involving the decomposition of tosylhydrazones to diazo compounds, followed by 1,3-dipolar cycloaddition and a subsequent nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement, have also been developed for the synthesis of structurally diverse pyrazoles. scispace.com

Exploitation of Chalcone (B49325) Epoxides in Pyrazolol Ring Formation

The reaction of chalcone epoxides with hydrazine derivatives provides a synthetic route to pyrazol-4-ols. nih.govdntb.gov.ua For instance, reacting α,β-epoxyketones with hydrazine hydrate or phenyl hydrazine in boiling ethanol can lead to the formation of 4,5-dihydro-1H-pyrazol-4-ol derivatives. nih.gov This method offers a pathway to functionalized pyrazoles starting from readily accessible chalcones. The Weitz–Scheffer epoxidation of chalcones is a common method to produce the required epoxide intermediates. nih.gov

One study reported the synthesis of 1,3,5-triarylpyrazol-4-ols from the corresponding chalcone epoxides and hydrazines. researchgate.net This highlights the utility of this method for creating diverse pyrazol-4-ol structures.

Regioselective N-Alkylation and N-Substitution Pathways Relevant to 1-Pentyl-1H-pyrazol-4-olresearchgate.netrsc.org

Once the pyrazole nucleus is formed, the introduction of the pentyl group at the N1 position is a critical step. Achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge.

Direct N-Alkylation Strategies with Pentylating Reagents

Direct N-alkylation of a pre-formed pyrazole ring is a common method for introducing substituents. This typically involves the reaction of the pyrazole with an alkylating agent, such as a pentyl halide, in the presence of a base. nih.gov However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 alkylated isomers. nih.gov

Recent studies have focused on developing highly regioselective N-alkylation methods. A catalyst-free Michael reaction has been shown to achieve excellent regioselectivity for N1-alkylation of various pyrazoles. nih.gov Another approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst to afford N-alkyl pyrazoles. mdpi.com When an unsymmetrical pyrazole was subjected to this method, a mixture of regioisomers was obtained, with the N1 isomer being the major product. mdpi.com

Table 2: Regioselective N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Conditions | Regioselectivity (N1:N2) | Reference(s) |

|---|---|---|---|---|

| 3-Substituted 1H-pyrazoles | α,β-unsaturated esters/nitriles | Catalyst-free Michael reaction | >99.9:1 | nih.gov |

Utilization of Primary Amines as Limiting Reagents for N-Substituent Introductionresearchgate.netnih.gov

A novel method for the preparation of N-alkyl pyrazoles directly employs primary amines as the limiting reagent. nih.govnih.gov This approach is significant as it avoids the use of often difficult-to-handle hydrazine derivatives. nih.govacs.org The reaction proceeds under mild conditions, has a short reaction time, and utilizes commercially available starting materials. researchgate.netnih.gov

In this one-pot, multicomponent reaction, a primary amine, a diketone, and an electrophilic amination reagent are combined. thieme-connect.com The reaction tolerates a wide variety of functional groups on both aliphatic and aromatic amines. nih.govacs.org This method provides a practical route for the synthesis of N-substituted pyrazoles, including those with a pentyl group, by using pentylamine as the primary amine.

Transition-Metal-Catalyzed N-Selective Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds, offering a direct pathway to N-substituted pyrazoles. eie.grsioc-journal.cn These methods provide an alternative to classical condensation reactions and are noted for their efficiency and broad substrate scope. researchgate.netresearchgate.net

Recent advancements have focused on the direct C-H functionalization of pyrazoles, which avoids the need for pre-functionalized starting materials. researchgate.net Various transition metals, including palladium, copper, iridium, iron, and nickel, have been successfully employed as catalysts in these coupling reactions. researchgate.netnih.gov The choice of catalyst and ligands is crucial for controlling the regioselectivity of the N-alkylation, directing the pentyl group to the desired nitrogen atom of the pyrazole ring. mdpi.com For instance, the Lewis basic N2 site of the pyrazole ring can act as a directing group, influencing the outcome of the functionalization. researchgate.net

Strategies such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, traditionally used for C-C bond formation, have been adapted for N-arylation and N-alkylation of pyrazoles. eie.grnih.gov These reactions typically involve the coupling of a pyrazole with a pentyl halide or a related electrophile in the presence of a transition metal catalyst and a suitable base. The pyrazole nitrogen acts as a nucleophile, attacking the pentyl group to form the desired N-pentyl pyrazole.

Table 1: Examples of Transition-Metal-Catalyzed N-Arylation of Pyrazoles

| Catalyst/Ligand | Coupling Partner | Reaction Type | Reference |

| Pd(OAc)₂/dppf | Aryl Halide | Suzuki-Miyaura | researchgate.net |

| CuI/Phenanthroline | Aryl Halide | Ullmann | researchgate.net |

| Pd(dba)₂/Xantphos | Aryl Tosylate | Buchwald-Hartwig | nih.gov |

This table is illustrative and showcases common catalyst systems for N-arylation, which can be conceptually extended to N-alkylation for the synthesis of this compound.

Targeted Functionalization and Derivatization at the C-4 Hydroxyl Position

The hydroxyl group at the C-4 position of the pyrazole ring is a key functional handle for further molecular modifications.

The introduction of a hydroxyl group at the C-4 position of the pyrazole ring is a critical step. Electrophilic substitution reactions preferentially occur at this position due to the electron-rich nature of the pyrazole ring. nih.gov

One common method involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound that already contains a precursor to the hydroxyl group or can be easily functionalized post-cyclization. mdpi.com Another approach is the direct functionalization of a pre-formed pyrazole ring. For example, direct C-H functionalization can be used to introduce various groups at the C-4 position, which can then be converted to a hydroxyl group. researchgate.net

Recent methods have explored oxidative thio- or selenocyanation at the C-4 position, followed by conversion to other functional groups. beilstein-journals.orgresearchgate.net For instance, a 4-thiocyanated pyrazole can be synthesized and subsequently transformed into other derivatives. beilstein-journals.org

The synthesis of chiral pyrazolols is of significant interest, particularly for applications in medicinal chemistry. Carbohydrates, being readily available and enantiomerically pure, serve as excellent starting materials for the synthesis of chiral molecules. researchgate.net

A study by de Wit et al. demonstrated the synthesis of chiral 4-pyrazolol derivatives starting from D-glucose. researchgate.net The process involved the condensation of protected and unprotected 3-ketoglucose with hydrazines. This reaction yielded a mixture of 3-(D-erythro-1,2,3-trihydroxypropyl)-4-pyrazolol and 5-(D-erythro-1,2,3-trihydroxypropyl)-4-pyrazolol. researchgate.net Such carbohydrate-based routes provide a straightforward entry to enantiomerically enriched pyrazolol scaffolds.

Modern Catalytic and Sustainable Chemistry Approaches in Pyrazolol Synthesis

Modern synthetic chemistry places a strong emphasis on sustainable and efficient methodologies. researchgate.netresearchgate.netmdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.compreprints.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. preprints.org MCRs have gained popularity in medicinal chemistry for the synthesis of diverse heterocyclic libraries, including pyrazole derivatives. nih.govrsc.orgnih.gov

Several MCRs have been developed for the synthesis of pyrazole-containing molecules. For instance, a four-component reaction involving an ethyl acetoacetate, a hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) can be used to synthesize dihydropyrano[2,3-c]pyrazoles. researchgate.net While not directly yielding this compound, these MCRs showcase the potential for rapid assembly of complex pyrazole-based scaffolds. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Key Advantages | Number of Steps | Atom Economy |

| Linear Synthesis | Well-established | Multiple | Lower |

| Multi-Component Reactions | High efficiency, diversity | Single Pot | Higher |

This table provides a general comparison between linear synthesis and MCRs.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. sapub.orgdergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govsapub.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.govdergipark.org.trscispace.com For example, the condensation of hydrazines with 1,3-dicarbonyl compounds can be significantly accelerated using microwave heating. nih.gov

Continuous flow chemistry offers another avenue for efficient and scalable synthesis. mdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. mdpi.com The synthesis of pyrazoles has been successfully demonstrated in continuous flow systems, sometimes in combination with microwave heating. nih.govmdpi.com

Development of Sustainable Catalytic Systems for Pyrazolol Production

The synthesis of pyrazolols, including this compound and its analogues, is increasingly guided by the principles of green chemistry. mlsu.ac.in This paradigm shift prioritizes the reduction or elimination of hazardous substances, emphasizing the use of catalytic reagents over stoichiometric ones and designing for energy efficiency. mlsu.ac.in The development of sustainable catalytic systems is central to this effort, focusing on heterogeneous catalysts, biocatalysts, and innovative energy sources to create more environmentally benign and efficient manufacturing processes. researchgate.netwikipedia.org These advanced systems offer significant advantages, including enhanced reaction rates, high product selectivity, operational simplicity, and catalyst recyclability, which are crucial for industrial-scale production. wikipedia.orgrsc.org

Heterogeneous Catalysis in Pyrazolol Synthesis

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of sustainable chemical production. wikipedia.org Its primary advantage lies in the ease of catalyst separation from the reaction mixture, enabling straightforward recovery and reuse, which minimizes waste and reduces costs. rsc.orgnih.gov In the context of pyrazole and pyrazolol synthesis, various solid acid catalysts have been developed and shown to be highly effective.

One notable example is the use of silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), a reusable heterogeneous catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) under solvent-free conditions. nih.gov This catalyst demonstrates high efficiency, with the mesoporous silica (B1680970) structure providing a large surface area and optimal pore size that enhances accessibility to active sites and minimizes diffusion limitations. nih.gov The catalyst's robustness is evidenced by its ability to be recycled up to six times without a significant loss in catalytic activity. nih.gov

Another effective heterogeneous system involves mesoporous silica-alumina (SiO2-Al2O3) for the synthesis of 4,5-dihydropyrazole derivatives. jchemlett.com This catalyst, prepared via a hydrothermal method, facilitates the condensation reaction of substituted chalcones and phenyl hydrazine hydrate, yielding products in short reaction times with high yields. The reusability of the SiO2-Al2O3 catalyst has been confirmed over multiple cycles, maintaining consistent activity and underscoring its potential for sustainable industrial application. jchemlett.com

| Catalyst | Reactants | Conditions | Yield (%) | Reusability (No. of Cycles) | Source |

|---|---|---|---|---|---|

| Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Aldehydes, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free, 80°C | High | Up to 6 | nih.gov |

| Mesoporous SiO2-Al2O3 | Substituted chalcone, Phenyl hydrazine hydrate | Ethanol, Reflux | >90% | At least 3 | jchemlett.com |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Solvent-free, 120°C | 96% | Not specified | mdpi.com |

Biocatalytic Approaches for Enhanced Selectivity

Biocatalysis, the use of natural or engineered enzymes to drive chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. For pyrazole synthesis, enzymatic methods are emerging as powerful tools for achieving high regioselectivity, a common challenge in traditional synthesis. nih.gov

Researchers have engineered a cyclic two-enzyme cascade for the selective N-alkylation of pyrazoles. nih.gov In this system, one enzyme generates non-natural analogues of the cosubstrate S-adenosyl-l-methionine from simple haloalkanes, while a second, engineered methyltransferase, transfers the alkyl group to the pyrazole substrate with exceptional regioselectivity (>99%). nih.gov This method not only provides precise control over the alkylation position but also recycles the cosubstrate, making it a highly efficient and atom-economical process. nih.gov

Immobilized enzymes are also gaining traction as they combine the benefits of biocatalysis with the practical advantages of heterogeneous systems. researchgate.net For instance, Thermomyces lanuginosus lipase (B570770) (TLL) immobilized on a metal-organic framework (TLL@MMI) has been used for the one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives. researchgate.net The immobilized enzyme exhibits significantly higher activity and stability compared to the free enzyme, even under harsh conditions, and simplifies product purification by allowing easy catalyst separation. researchgate.net

| Biocatalyst System | Reaction Type | Key Findings | Yield (%) | Source |

|---|---|---|---|---|

| Engineered Methyltransferase Cascade | N-alkylation of pyrazoles | Achieved >99% regioselectivity for methylation, ethylation, and propylation. | Preparative scale achieved | nih.gov |

| Immobilized Lipase (TLL@MMI) | One-pot synthesis of 1,3,5-trisubstituted pyrazoles | Immobilized enzyme was 2.34-fold more active than free TLL; retained 80% activity after 24h in 50% MeOH. | 49-90% | researchgate.net |

Microwave-Assisted Synthesis: An Energy-Efficient Alternative

Microwave-assisted organic synthesis has become a key technology in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. acs.orgdergipark.org.tr The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. nih.govresearchgate.net

The synthesis of various pyrazole derivatives has been successfully demonstrated using microwave irradiation, often under solvent-free conditions or in aqueous media. dergipark.org.trnih.gov For example, the synthesis of N'-substituted hydrazides containing a pyrazole core showed a significant improvement in both reaction time and yield when switching from conventional heating to microwave assistance. Reactions that took 7–9 hours to complete via reflux were finished in just 9–10 minutes under microwave irradiation, with yields increasing from the 79-92% range. acs.org This efficiency highlights the potential of microwave technology to reduce energy consumption and increase throughput in the production of pyrazolol precursors. mlsu.ac.in

| Product | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| N′-...substituted hydrazides (4a–t) | Conventional (Reflux) | 7–9 hours | Lower (not specified) | acs.org |

| Microwave-Assisted | 9–10 minutes | 79–92% | ||

| 3,5-disubstituted-1H-pyrazoles | Conventional | Longer (not specified) | Lower (not specified) | nih.gov |

| Microwave-Assisted (Solvent-free) | Short | High |

Elucidation of Reaction Mechanisms and Kinetic Studies in 1 Pentyl 1h Pyrazol 4 Ol Transformations

Mechanistic Pathways for Pyrazole (B372694) Ring Formation and N-Substitution

The synthesis of 1-pentyl-1H-pyrazol-4-ol involves two primary transformations: the formation of the heterocyclic pyrazole core and the subsequent or concurrent N-substitution to introduce the pentyl group. The most classic and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org This reaction serves as a foundational pathway for creating the pyrazole scaffold.

The formation of the pyrazole ring can also be achieved through various other mechanistic routes. One such pathway involves the reaction of α,β-unsaturated carbonyl compounds with tosylhydrazine in an alkaline medium, where the tosyl group functions as a leaving group during the cyclization. beilstein-journals.org Another established method is the Vilsmeier-Haack reaction, which can accomplish cyclization and formylation simultaneously from suitable hydrazone precursors. mdpi.com More contemporary approaches employ transition metal catalysis; for instance, a titanium-catalyzed multicomponent reaction of alkynes, nitriles, and a titanium imido complex can form pyrazoles via a diazatitanacyclohexadiene intermediate, which undergoes oxidatively induced N-N bond formation. nih.gov

The introduction of the pentyl group at the N1 position is a critical step in the synthesis of the target molecule. Traditionally, N-alkylation of a pre-formed pyrazole ring is carried out under basic conditions. semanticscholar.org This involves deprotonating the pyrazole's N-H with a strong base, generating a pyrazolate anion that then acts as a nucleophile, attacking an alkyl halide such as 1-bromopentane (B41390) or 1-iodopentane. semanticscholar.orgresearchgate.net To circumvent the need for strong bases and high temperatures, milder methods have been developed. semanticscholar.orgmdpi.com One such method uses trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to achieve N-alkylation. mdpi.comresearchgate.net For unsymmetrically substituted pyrazoles, N-alkylation can result in a mixture of N1 and N2 regioisomers, where the product distribution is often governed by steric hindrance. semanticscholar.orgmdpi.com

Alternatively, the N-pentyl group can be incorporated directly during the ring synthesis. A method has been reported for the direct preparation of N-substituted pyrazoles from primary amines. acs.org In the context of this compound, this would involve reacting pentylamine with a suitable 1,3-dicarbonyl equivalent and an aminating agent. acs.org Furthermore, enzymatic approaches using engineered enzymes have demonstrated the ability to perform N-alkylation with exceptional regioselectivity (>99%), offering a green and highly specific synthetic route. nih.gov

Reaction Kinetics and Identification of Rate-Determining Steps in Synthetic Processes

The study of reaction kinetics is crucial for understanding the mechanistic details of pyrazole synthesis and for optimizing reaction conditions. Techniques such as transient flow methods and in-situ NMR spectroscopy allow for the monitoring of reactant consumption and product formation over time, enabling the elucidation of reaction orders, rate constants, and the identification of transient intermediates. researchgate.net For the Knorr pyrazole synthesis, detailed microkinetic models have been developed using spectroscopic and mass spectrometry data to map the reaction pathway. researchgate.net

The activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further mechanistic insights. A large negative ΔS‡ value, as observed in many pyrazole-forming multicomponent reactions, indicates a highly ordered and constrained transition state, which is characteristic of reactions where multiple molecules must come together in a specific orientation. tandfonline.com Conversely, a more positive ΔS‡ would suggest a dissociative mechanism. The influence of substituents on the reaction rate can be quantified through Hammett plots, which correlate rate constants with substituent electronic parameters. tandfonline.com

| Substituent Group | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) | Relative Rate |

|---|---|---|---|---|

| p-NO₂ (Electron-Withdrawing) | 13.47 | -188.2 | 69.58 | Fastest |

| Unsubstituted | 19.1 | -180.0 | 72.74 | Intermediate |

| p-OCH₃ (Electron-Donating) | 37.4 | -131.6 | 76.63 | Slowest |

The balance between kinetic and thermodynamic control can also dictate the final product distribution. In some synthetic pathways, the desired pyrazole may be the kinetically favored product, forming faster but being less stable than a potential thermodynamic byproduct. nih.gov Understanding these kinetic profiles is essential for directing the reaction toward the intended pyrazole product. nih.gov

Investigations into Tautomeric Equilibria and Proton Transfer Dynamics within Pyrazolol Systems

Pyrazolol systems, including this compound, exhibit prototropic tautomerism, a phenomenon where isomers that differ in the location of a proton exist in a dynamic equilibrium. clockss.org For 1-substituted 4-hydroxypyrazoles, a complex equilibrium can exist between the aromatic hydroxy form (the pyrazol-4-ol) and non-aromatic keto forms (pyrazol-4-ones). nih.govdntb.gov.uaresearchgate.net

The position of this tautomeric equilibrium is highly sensitive to several factors, including the nature of the substituents on the pyrazole ring, the polarity of the solvent, and the physical state (solid versus solution). nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹H, ¹³C, and ¹⁵N nuclei, is a powerful technique for studying these equilibria in solution. nih.gov By comparing the observed chemical shifts with those of "fixed" model compounds (e.g., where the hydroxyl proton is replaced by a methyl group), the relative populations of the different tautomers can be determined. nih.gov For instance, studies on analogous 5-hydroxypyrazoles have shown distinct signals in the ¹³C NMR spectrum corresponding to the different tautomeric forms present in a given solvent. tandfonline.com

| Solvent | Tautomer A (Keto) % | Tautomers B/C (Hydroxy/Zwitterionic) % |

|---|---|---|

| Chloroform-d | 40 | 60 |

| DMSO-d₆ | <5 | >95 |

| Methanol-d₄ | <5 | >95 |

Note: This table shows data for a related 5-hydroxypyrazole to illustrate the principles of tautomeric shifts in different solvents.

Quantum chemical calculations using methods like Density Functional Theory (DFT) complement experimental studies by predicting the relative energies and stabilities of the tautomers in both the gas phase and solution. clockss.orgresearchgate.net Such calculations have shown that for some hydroxypyrazoles, an increase in solvent polarity favors the more polar zwitterionic or keto forms over the hydroxy form. tandfonline.com

The interconversion between these tautomers occurs via proton transfer. Studies have indicated that for pyrazoles, proton transfer is predominantly an intermolecular process, mediated by solvent molecules or other pyrazole molecules. nih.gov The energy barrier for this intermolecular pathway is relatively low (in the range of 10–14 kcal/mol), allowing for rapid interconversion at room temperature. nih.gov In contrast, a direct intramolecular proton transfer has a much higher calculated energy barrier (around 50 kcal/mol), making it a less likely pathway. nih.gov The dynamics of this proton transfer, which dictates the rate of tautomerization, can be investigated using time-resolved spectroscopic techniques and simulated using advanced computational methods, including machine-learned potential energy surfaces. chemrxiv.orgnih.govnih.gov

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis of 1 Pentyl 1h Pyrazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. cdnsciencepub.comcdnsciencepub.comresearchgate.net For 1-Pentyl-1H-pyrazol-4-ol, a complete NMR analysis would involve one-dimensional (1D) ¹H and ¹³C spectra, supplemented by two-dimensional (2D) techniques to resolve any ambiguities.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the pentyl chain. The pyrazole protons (H3 and H5) would appear as singlets in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the hydroxyl group and the N-pentyl substituent. The pentyl chain protons would exhibit characteristic multiplets in the aliphatic region, with chemical shifts decreasing as the distance from the electronegative nitrogen atom increases.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyrazole ring would resonate in the downfield region, while the pentyl group carbons would appear at higher field strengths. The chemical shifts provide direct insight into the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) ranges based on general principles and data from similar pyrazole structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole Ring | ||

| C3 | - | ~130-140 |

| H3 | ~7.3-7.6 (s, 1H) | - |

| C4 | - | ~135-145 (bearing -OH) |

| C5 | - | ~125-135 |

| H5 | ~7.4-7.7 (s, 1H) | - |

| Pentyl Chain | ||

| N-CH₂ | ~3.9-4.2 (t, 2H) | ~48-52 |

| -CH₂- | ~1.7-1.9 (quint, 2H) | ~28-32 |

| -CH₂- | ~1.2-1.4 (sext, 2H) | ~21-25 |

| -CH₂- | ~1.2-1.4 (sext, 2H) | ~28-32 |

| -CH₃ | ~0.8-1.0 (t, 3H) | ~13-15 |

| Hydroxyl Group | ||

| OH | Variable, broad singlet | - |

While 1D NMR provides foundational data, multi-dimensional NMR experiments are crucial for assembling the complete structural picture of this compound. bohrium.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the pentyl group, COSY would show correlations between adjacent methylene (B1212753) (CH₂) groups, confirming the linear chain structure from the N-CH₂ to the terminal CH₃. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning it as the N-CH₂ group. bohrium.comresearchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected from the N-CH₂ protons to the C5 and C3 carbons of the pyrazole ring, definitively confirming the attachment point of the pentyl chain to the N1 position. bohrium.comresearchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. In this case, it would show a correlation between the N-CH₂ protons of the pentyl chain and the H5 proton of the pyrazole ring, further confirming the N1 substitution pattern. bohrium.comresearchgate.netresearchgate.net

In complex heterocyclic systems, isotopic labeling can be a powerful tool to simplify spectra and provide otherwise unobtainable information. researchgate.netsigmaaldrich.com Nitrogen-15 (¹⁵N) labeling is particularly relevant for pyrazoles. rsc.org While the natural abundance of ¹⁵N is low (0.37%), synthesizing this compound with ¹⁵N-enriched precursors would allow for direct detection of the nitrogen nuclei. nih.govnih.gov

This approach offers several advantages:

It provides the ¹⁵N chemical shifts, which are highly sensitive to the electronic environment of the nitrogen atoms.

It allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide unambiguous evidence of connectivity. rsc.org For example, an ¹H-¹⁵N HMBC experiment would show correlations from the H5 proton and the N-CH₂ protons to the N1 nucleus, and from the H3 proton to the N2 nucleus, unequivocally confirming the structure.

Vibrational Spectroscopies (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing rapid identification of functional groups present in the compound. niscpr.res.inresearchgate.net

For this compound, the key expected vibrational frequencies would include:

A broad absorption band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the pentyl chain's sp³ hybridized carbons.

Bands around 3100-3150 cm⁻¹ associated with the C-H stretching of the pyrazole ring's sp² hybridized carbons.

Absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C and C=N stretching vibrations within the pyrazole ring.

C-N and N-N stretching vibrations, which are characteristic of the pyrazole core, typically appear in the 1100-1300 cm⁻¹ region. acs.org

Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges based on data from similar pyrazole structures. acs.orgnih.govderpharmachemica.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |

| C-H stretch (pentyl chain) | 2850 - 2960 | Strong |

| C=C / C=N stretch (ring) | 1450 - 1600 | Medium to Strong |

| CH₂ bend (pentyl chain) | 1450 - 1470 | Medium |

| C-O stretch (hydroxyl) | 1200 - 1260 | Strong |

| C-N stretch (ring) | 1100 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₄N₂O), the calculated monoisotopic mass is 154.1106 Da. An HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecule is broken into smaller, charged fragments. The fragmentation of N-alkylpyrazoles is often characterized by specific cleavage patterns. nih.gov

Expected fragmentation pathways for this compound include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom of the pentyl chain, leading to the loss of a butyl radical (•C₄H₉) and formation of a stable ion.

McLafferty-type rearrangement: If sterically possible, this could involve the transfer of a gamma-hydrogen from the pentyl chain to the pyrazole ring, followed by the elimination of a neutral alkene (pentene).

Cleavage of the pentyl chain: Fragmentation at various points along the alkyl chain, leading to a series of ions differing by 14 Da (CH₂).

Ring fragmentation: The pyrazole ring itself can break apart, often involving the loss of stable neutral molecules like HCN or N₂. researchgate.netacs.org

Predicted Key Fragments in the Mass Spectrum of this compound

Fragmentation is complex and these represent plausible major pathways.

| m/z Value (Proposed) | Proposed Fragment Structure / Loss |

| 154 | Molecular Ion [M]⁺• |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 97 | [M - C₄H₉]⁺ |

| 84 | Pyrazol-4-ol radical cation (loss of pentene) |

| 68 | Pyrazole radical cation (loss of pentyl group and oxygen) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The pyrazole ring constitutes the primary chromophore in this compound. Simple pyrazole derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* electronic transitions. acs.orgnih.gov The exact position and intensity of these absorptions are influenced by the substituents on the ring. The hydroxyl group at the C4 position is expected to act as an auxochrome, potentially causing a slight shift in the absorption wavelength compared to an unsubstituted pyrazole.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. While many complex pyrazole derivatives are designed to be highly fluorescent for use as sensors or probes, the intrinsic fluorescence of simple pyrazoles can be weak. niscpr.res.insryahwapublications.comrsc.org The fluorescence properties of this compound would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state. Factors such as solvent polarity and the potential for excited-state proton transfer from the hydroxyl group could significantly influence any observed fluorescence. researchgate.net

Expected Electronic Spectroscopy Properties for this compound

This table presents expected properties based on data from similar pyrazole structures. nih.govniscpr.res.infrontiersin.orgresearchgate.net

| Parameter | Expected Value / Observation |

| UV-Vis Absorption | |

| λmax | ~220 - 280 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ |

| Transition Type | π→π* and n→π* of the pyrazole ring |

| Fluorescence Emission | |

| Emission Maxima | Not well-documented; likely weak or non-fluorescent |

| Quantum Yield | Expected to be low |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. uol.deulisboa.pt By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact coordinates of every atom in the molecule (excluding hydrogens, which are often difficult to resolve). niscpr.res.in This provides definitive data on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not available in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state architecture. bohrium.comacs.orgacs.org

Molecular Geometry: The pyrazole ring is expected to be essentially planar. The pentyl chain will adopt a low-energy, likely staggered, conformation.

Intermolecular Interactions: The hydroxyl group at the C4 position is a key feature, capable of acting as both a hydrogen bond donor (O-H) and acceptor (O). In the crystal lattice, it is highly probable that strong intermolecular O-H···N or O-H···O hydrogen bonds would be formed, linking molecules into chains, dimers, or more complex three-dimensional networks. bohrium.com These hydrogen bonds would be the dominant force governing the crystal packing.

Predicted/Typical Bond Lengths and Angles for the Pyrazole Core

This table presents typical values from X-ray diffraction studies of similar pyrazole structures. bohrium.comiucr.org

| Bond / Angle | Expected Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 - 1.38 Å |

| N2-C3 | ~1.32 - 1.34 Å |

| C3-C4 | ~1.40 - 1.43 Å |

| C4-C5 | ~1.38 - 1.41 Å |

| C5-N1 | ~1.34 - 1.37 Å |

| C4-O | ~1.35 - 1.38 Å |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~111 - 113° |

| N1-N2-C3 | ~105 - 107° |

| N2-C3-C4 | ~110 - 112° |

| C3-C4-C5 | ~104 - 106° |

| C4-C5-N1 | ~108 - 110° |

Emerging Spectroscopic and Diffraction Techniques in Advanced Pyrazole Research

The field of chemical analysis is constantly evolving, with new and improved techniques offering deeper insights into molecular structure and properties. For advanced pyrazole research, several emerging methodologies promise to overcome the limitations of classical techniques and provide a more dynamic understanding of these heterocyclic systems.

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz (THz) spectroscopy, which probes low-frequency molecular vibrations in the 0.1–10 THz range, is an emerging non-destructive technique for characterizing pharmaceutical materials. frontiersin.orgnih.gov Unlike mid-infrared spectroscopy which detects localized functional group vibrations, THz radiation excites collective intermolecular and conformational vibrations, making it highly sensitive to the crystalline form and subtle structural changes. frontiersin.orgmdpi.com For pyrazole derivatives, THz-TDS could be used to distinguish between different polymorphic forms, which can have different physical properties. The technique, often combined with machine learning algorithms, allows for rapid and unambiguous classification of structurally similar heterocyclic compounds based on their unique THz absorption spectra. mdpi.comnih.gov

Advanced Crystallization and Diffraction Methods

A significant bottleneck in structural analysis by SCXRD is the requirement for high-quality single crystals. rsc.orgsptlabtech.com This is particularly challenging for molecules that are liquids or oils at room temperature, or those that resist crystallization. rsc.org Advanced crystallization methods are being developed to address this:

Microbatch Under-Oil Crystallization: This high-throughput technique uses nanoliter volumes of a sample solution which are dispensed into a droplet of inert oil. rsc.orgrsc.org The oil controls the rate of solvent evaporation, promoting slow crystal growth and allowing for the screening of numerous crystallization conditions simultaneously with minimal sample consumption. sptlabtech.com

Crystalline Sponge Method: This innovative approach uses a porous metal-organic framework (MOF) as a "crystalline sponge" to soak up the analyte molecules from a solution. rsc.orgsptlabtech.com The analyte molecules become ordered within the pores of the host framework, allowing their structure to be determined by SCXRD even if the analyte itself is a liquid or cannot be crystallized on its own. rsc.org

Computational Chemistry Integration (DFT)

The integration of computational methods, particularly Density Functional Theory (DFT), with experimental data is a powerful modern approach to structural analysis. eurjchem.comnih.govresearchgate.net DFT calculations can predict molecular geometries, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. nih.govbohrium.comaip.org By comparing experimental results with DFT-calculated data, researchers can gain a higher level of confidence in their structural assignments. nih.gov Furthermore, DFT can be used to investigate molecular properties that are difficult to measure experimentally, such as molecular electrostatic potential maps, which identify electrophilic and nucleophilic sites, and frontier molecular orbital energies (HOMO-LUMO), which relate to the electronic reactivity and properties of the molecule. bohrium.comresearchgate.net

Computational and Theoretical Chemistry of 1 Pentyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and reactivity of pyrazole (B372694) derivatives. researchgate.netnih.gov DFT methods provide a balance between computational cost and accuracy, making them a standard tool for studying the geometric and electronic structures of molecules like 1-Pentyl-1H-pyrazol-4-ol. These calculations can determine optimized molecular geometry, charge distribution, and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ionization potential and its propensity to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates a molecule that is more easily polarized and thus more chemically reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring system.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.98 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 5.27 | Suggests good kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the net electrostatic effect of the total charge (electrons and protons) on the space around the molecule. MEP maps are color-coded to indicate different potential values; regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comyoutube.com

In an MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation. The pentyl chain would exhibit a neutral potential (green), indicating its non-polar, hydrophobic nature.

For this compound, NBO analysis would quantify key stabilizing interactions. These include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyrazole ring, a phenomenon known as hyperconjugation. This analysis can also identify and quantify the strength of potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and a nearby nitrogen atom of the pyrazole ring.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C4-C5) | 18.5 | Lone pair delocalization into the ring |

| LP(1) N2 | π(C3-C4) | 22.1 | Lone pair delocalization into the ring |

| LP(2) O | σ(C4-H) | 5.3 | Hyperconjugation from hydroxyl oxygen |

| π(C3-C4) | π(N2-C5) | 15.8 | π-electron delocalization within the ring |

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the pentyl side chain in this compound means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them by exploring the molecule's potential energy surface.

Theoretical calculations can systematically rotate the dihedral angles along the single bonds of the pentyl chain and the bond connecting the chain to the pyrazole ring. For each rotational step, the energy of the molecule is calculated, resulting in a potential energy surface map. The points on this surface with the lowest energy correspond to the most stable and thus most probable conformations of the molecule under given conditions. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice. The global minimum on this surface represents the molecule's ground-state conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. researchgate.netnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular vibrations, rotations, and conformational changes.

An MD simulation of this compound in an aqueous environment would reveal how water molecules organize around the solute. It would show the formation and breaking of hydrogen bonds between the solvent and the molecule's hydroxyl group and pyrazole nitrogens. Furthermore, the simulation would illustrate the dynamic flexibility of the pentyl chain, which would tend to adopt conformations that minimize its exposure to the polar water environment (hydrophobic effect). This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding its solubility and transport properties.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm assignments of peaks to specific atoms in the molecule. oregonstate.edunih.gov

| Atom/Group | Theoretical ¹H Shift (ppm) | Theoretical ¹³C Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| Pyrazole H3/H5 | 7.5 - 7.8 | - | 7.4 - 7.9 |

| Pyrazole C3/C5 | - | 130 - 135 | 128 - 138 |

| Pyrazole C4 | - | 125 - 130 | 122 - 132 |

| N-CH₂ (Pentyl) | 4.1 - 4.3 | 50 - 55 | 4.0 - 4.5 (¹H), 48 - 58 (¹³C) |

| Terminal CH₃ (Pentyl) | 0.8 - 1.0 | 13 - 15 | 0.8 - 1.1 (¹H), 13 - 16 (¹³C) |

| OH | 9.0 - 10.0 | - | Broad, variable (8.0 - 11.0) |

IR Frequencies : DFT calculations can compute the vibrational frequencies of a molecule. derpharmachemica.com These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. This allows for the assignment of specific IR bands to the stretching and bending vibrations of particular functional groups, such as the O-H stretch of the hydroxyl group or the C=N stretch of the pyrazole ring.

UV-Vis Absorption Maxima : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths of a molecule. These transitions correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. nih.gov For this compound, calculations would likely predict strong absorptions corresponding to π → π* transitions within the aromatic pyrazole ring, providing the theoretical maximum absorption wavelength (λmax). nih.govresearchgate.net

| Spectroscopy | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| IR | O-H stretch | 3450 cm⁻¹ | Hydroxyl group |

| N-H stretch | 3150 cm⁻¹ | Pyrazole ring (tautomer) | |

| C-H stretch (alkyl) | 2960 cm⁻¹ | Pentyl chain | |

| C=N stretch | 1580 cm⁻¹ | Pyrazole ring | |

| UV-Vis | λmax | 225 nm | π → π* electronic transition |

Modeling of Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring a hydrogen-bond-donating N-H group, a hydrogen-bond-donating and -accepting O-H group, a π-electron system in the pyrazole ring, and a hydrophobic pentyl chain, dictates its capacity for a variety of intermolecular interactions. Computational modeling is crucial for dissecting these forces and predicting how they drive the self-assembly of the molecule into supramolecular architectures.

The primary intermolecular forces at play are:

Hydrogen Bonding: The N-H group of the pyrazole ring and the hydroxyl (-OH) group at the C4 position are potent hydrogen bond donors. The pyridine-like nitrogen atom (N2) and the oxygen of the hydroxyl group act as acceptors. These interactions are the strongest non-covalent forces and are expected to be the main drivers of self-assembly, leading to the formation of structures such as dimers, trimers, tetramers, and extended chains (catemers). researchgate.net Computational studies can precisely calculate the geometry and energy of these bonds.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with adjacent rings. These interactions, while weaker than hydrogen bonds, contribute significantly to the stability of aggregated structures. Theoretical calculations can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their interaction energies.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these weak interactions. rsc.orgnih.gov QTAIM analysis can characterize the nature of a chemical bond, confirming whether an interaction is predominantly electrostatic (like strong hydrogen bonds) or shared. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful technique used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion terms, providing a detailed understanding of the forces holding the molecular assembly together. rsc.org

Modeling studies on related pyrazole systems have shown that they can form diverse self-associated structures, and the specific arrangement is often influenced by the substituents on the ring. researchgate.net For this compound, a combination of strong N-H···O, O-H···N, or O-H···O hydrogen bonds and π-π stacking is anticipated to govern its self-assembly into well-defined supramolecular patterns.

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) | Primary Computational Method |

|---|---|---|---|

| Hydrogen Bond | N-H···N / O-H···N | -5.0 to -8.0 | DFT (B3LYP/6-311++G(d,p)) |

| Hydrogen Bond | O-H···O | -4.0 to -7.0 | DFT (B3LYP/6-311++G(d,p)) |

| π-π Stacking | Pyrazole Ring ↔ Pyrazole Ring | -2.0 to -4.5 | SAPT, DFT with dispersion correction |

| Hydrophobic Interaction | Pentyl Chain ↔ Pentyl Chain | -1.0 to -2.5 | Molecular Dynamics (MD) with force fields |

| Halogen Bond | C-X···π (X=Cl, Br) | -1.5 to -3.0 | NCI Plot Analysis, QTAIM nih.gov |

Advanced Computational Methodologies and Software Applications in Pyrazole Chemistry

The study of pyrazole derivatives is greatly enhanced by a range of advanced computational methodologies that probe their structure, stability, and reactivity. eurasianjournals.com These methods are essential for rationalizing experimental observations and guiding the design of new molecules with desired properties. eurasianjournals.com

Advanced Methodologies:

Density Functional Theory (DFT): This is one of the most widely used quantum mechanical methods for studying pyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comimist.ma DFT calculations are used to optimize molecular geometries, determine the relative stability of different tautomers and conformers, and calculate a wide array of electronic properties. encyclopedia.pubresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity, and the generation of molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. imist.maimist.ma Functionals like B3LYP are commonly employed for these calculations. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the time-dependent behavior of molecules. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational flexibility, structural stability, and dynamic interactions of pyrazole derivatives in various environments, such as in solution or within a biological system. eurasianjournals.comeurasianjournals.com These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. eurasianjournals.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as a pyrazole derivative interacting with an enzyme, hybrid QM/MM methods are applied. This approach treats the most chemically important part of the system (e.g., the pyrazole ligand and the enzyme's active site) with a high-level, computationally expensive QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more efficient MM force field. diphyx.com

Software Applications:

A variety of specialized software packages are used to implement these computational methodologies. The choice of software often depends on the specific properties being investigated and the scale of the system.

| Software Suite | Primary Application | Examples of Use in Pyrazole Research | License Type |

|---|---|---|---|

| Gaussian | Quantum Mechanics (DFT, Ab Initio) | Geometry optimization, electronic structure analysis, calculation of HOMO/LUMO energies, vibrational frequencies. researchgate.net | Commercial |

| GROMACS | Molecular Dynamics (MD) | Simulating the dynamic behavior of pyrazole derivatives in solution, studying protein-ligand interactions. diphyx.comresearchgate.netiraspa.org | Open Source |

| AMBER | Molecular Dynamics (MD) | Primarily used for simulations of biomolecules, including proteins and nucleic acids interacting with pyrazole-based ligands. diphyx.comresearchgate.net | Proprietary/Open Source (AmberTools) |

| Schrödinger Suite (Maestro) | Integrated Molecular Modeling | Includes tools for molecule building, QM calculations (Jaguar), MD simulations (Desmond), and molecular docking (Glide). | Commercial |

| SYBYL-X | Molecular Modeling & QSAR | Used for 3D-QSAR studies like CoMFA and CoMSIA to relate molecular fields to biological activity. nih.gov | Commercial |

| LAMMPS | Molecular Dynamics (MD) | A versatile simulator often used for materials science but also capable of handling biomolecular systems. diphyx.comresearchgate.net | Open Source |

| CP2K | QM/MM & Solid State Physics | Performs atomistic simulations of solid, liquid, and biological systems using methods like DFT. iraspa.org | Open Source |

| Cambridge Structural Database (CSD) | Crystallographic Data Analysis | Used to analyze crystal packing and intermolecular interactions in experimentally determined pyrazole structures. mdpi.com | Proprietary |

Chemical Reactivity and Derivatization Pathways of 1 Pentyl 1h Pyrazol 4 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions, although its reactivity is influenced by the two nitrogen atoms within the ring. The presence of the electron-donating C-4 hydroxyl group and the N-1 pentyl group significantly activates the ring towards electrophilic attack.

In typical pyrazole systems, electrophilic aromatic substitution (SEAr) readily occurs at the C-4 position due to electronic activation from both nitrogen atoms. Common SEAr reactions for pyrazoles include halogenation, nitration, sulfonation, and formylation (Vilsmeier-Haack reaction). However, in 1-Pentyl-1H-pyrazol-4-ol, the C-4 position is already substituted by the hydroxyl group. This group is a strong ortho-, para-director in aromatic systems. In the context of the pyrazole ring, it would further activate the C-3 and C-5 positions for electrophilic attack.

Modern methods have also enabled the functionalization of pyrazoles through transition-metal-catalyzed C-H activation, providing pathways to introduce aryl, alkyl, and other groups with high regioselectivity. rsc.org For this compound, such reactions would likely be directed to the C-3 or C-5 positions.

A specific example of electrophilic substitution at the C-4 position (on a pyrazole lacking a C-4 substituent) is thiocyanation. A metal-free method using PhICl2 as an oxidant and NH4SCN as the thiocyanogen (B1223195) source can effectively introduce a thiocyanate (B1210189) group onto the pyrazole skeleton. beilstein-journals.org This proceeds through the in-situ generation of a reactive electrophile, which is then attacked by the electron-rich pyrazole ring. beilstein-journals.org

| Reaction Type | Typical Reagents | Position on Pyrazole Ring | Applicability to this compound |

| Halogenation | Cl2, Br2, N-chlorosuccinimide (NCS) | C-4 | C-3 and C-5 positions would be targeted. mdpi.com |

| Nitration | HNO3/H2SO4 | C-4 | C-3 and C-5 positions would be targeted. |

| Thiocyanation | NH4SCN/PhICl2 | C-4 | C-3 and C-5 positions would be targeted. beilstein-journals.org |

| Vilsmeier-Haack | POCl3/DMF | C-4 | C-3 and C-5 positions would be targeted. |

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. For this compound, which is an electron-rich system, SNAr is generally not a favorable pathway unless the ring is first modified with appropriate activating groups.

Chemical Transformations of the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position is a key site for derivatization, behaving similarly to a phenolic hydroxyl group. It can be readily alkylated or acylated to form ethers and esters, respectively, or it can participate in redox chemistry through its tautomeric equilibrium with the corresponding keto form.

The C-4 hydroxyl group of this compound can react with alkylating or acylating agents to yield the corresponding ethers and esters. However, the pyrazole ring itself contains a nucleophilic nitrogen atom (N-2), creating a scenario of competitive N- versus O-alkylation or acylation. nih.govresearchgate.netrsc.org The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the reaction temperature. nih.gov

Acylation (Ester Formation): Reaction with acyl halides or anhydrides in the presence of a base typically leads to the formation of the C-4 ester. The use of phase-transfer catalysis has been shown to be an effective method for the acylation of hydroxypyrazoles. Depending on the reaction conditions and the stoichiometry of the acylating agent, O-acylation, N-acylation, or di-acylation can occur.

Alkylation (Ether Formation): The synthesis of C-4 ethers requires careful control of reaction conditions to favor O-alkylation over the competing N-alkylation at the N-2 position. nih.govresearchgate.netrsc.org Generally, hard electrophiles and polar aprotic solvents tend to favor O-alkylation, while soft electrophiles and polar protic solvents may favor N-alkylation. Enzymatic methods using engineered enzymes have also been developed to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes, highlighting the synthetic challenge of controlling selectivity. nih.gov

| Transformation | Reagents | Product | Key Considerations |

| Esterification | Acyl Halide (e.g., Benzoyl Chloride), Base | 1-Pentyl-1H-pyrazol-4-yl ester | Competition between N- and O-acylation. |

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base | 4-Alkoxy-1-pentyl-1H-pyrazole | Competition between N- and O-alkylation. nih.govresearchgate.netrsc.org |

4-Hydroxypyrazoles exist in a tautomeric equilibrium with their corresponding keto forms, pyrazol-4-ones. This is analogous to the keto-enol tautomerism observed in 1,3-dicarbonyl compounds. The "oxidation" of the 4-hydroxyl group is more accurately described as a shift in this equilibrium towards the keto tautomer.

The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents on the ring. While this compound is the enol form, its corresponding pyrazole-4-one tautomer is 1-Pentyl-1H-pyrazole-4,5-dione. In biological systems, the oxidation of the pyrazole ring itself to form a 4-hydroxypyrazole derivative is a known metabolic pathway, often mediated by cytochrome P-450 enzymes. nih.govnih.govmssm.edu This indicates the metabolic relevance of the C-4 position and the stability of the 4-hydroxy form.

Functional Group Interconversions on the N-Pentyl Side Chain

The N-pentyl side chain provides another avenue for structural modification. While the alkyl chain is generally unreactive, functional groups can be introduced through various synthetic strategies. A common approach would involve radical halogenation (e.g., with N-bromosuccinimide under UV light) to introduce a halogen at one of the methylene (B1212753) positions on the pentyl chain. This newly installed halide can then serve as a leaving group for a variety of nucleophilic substitution reactions, allowing for the introduction of functional groups such as:

Hydroxyl groups: via substitution with hydroxide (B78521) or a protected equivalent.

Amines: via substitution with ammonia, primary, or secondary amines, or through methods like the Gabriel synthesis.

Azides: via substitution with sodium azide, which can then be reduced to a primary amine.

Nitriles: via substitution with cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations would yield a wide array of derivatives where the core this compound structure is appended with additional functionality on the side chain, enabling the exploration of structure-activity relationships.

Redox Chemistry of the Pyrazole Ring System

The aromatic pyrazole ring is relatively resistant to oxidation and reduction under mild conditions. However, under more forcing conditions, particularly catalytic hydrogenation, the ring can be reduced.

The pyrazole ring can be selectively reduced to its partially or fully saturated analogues. Catalytic hydrogenation is the most common method to achieve this transformation. slideshare.net

Reduction to Dihydropyrazole (Pyrazoline): The first step in the reduction of a pyrazole is the addition of one mole of hydrogen across one of the double bonds to form a dihydropyrazole, also known as a pyrazoline. slideshare.net This process typically requires a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The synthesis of pyrazolines is often achieved through the cyclocondensation of α,β-unsaturated ketones with hydrazines, followed by an in-situ oxidation to form the aromatic pyrazole. nih.gov The reverse of this final step constitutes the reduction of the pyrazole.

Reduction to Pyrazolidine (B1218672): Further reduction of the pyrazoline intermediate yields the fully saturated pyrazolidine ring system. slideshare.net This requires more stringent reduction conditions, such as higher hydrogen pressure or more active catalysts, to reduce the remaining double bond within the ring.

These reduction reactions convert the planar, aromatic pyrazole core into a non-planar, three-dimensional heterocyclic system, which can significantly alter the molecule's biological and physical properties.

| Product | Description | Typical Conditions |

| Dihydropyrazole (Pyrazoline) | Partially saturated 5-membered ring | Catalytic Hydrogenation (e.g., H2, Pd/C) slideshare.net |

| Pyrazolidine | Fully saturated 5-membered ring | Stronger Catalytic Hydrogenation (e.g., H2, PtO2, high pressure) slideshare.net |

Multi-Site Reactivity and Orthogonal Functionalization Strategies for Complex Molecule Synthesis

The structure of this compound offers several positions for chemical modification: the N2 nitrogen, the C3 and C5 carbons of the pyrazole ring, and the oxygen of the C4-hydroxyl group. The N1-pentyl group is generally considered chemically stable under most conditions. The inherent reactivity of these sites can be exploited to achieve diverse functionalization patterns. However, to achieve regioselectivity and construct complex molecules in a controlled manner, orthogonal functionalization strategies are paramount. Such strategies involve the use of protecting groups to temporarily block certain reactive sites while modifications are carried out at others.

The primary reactive centers and their potential transformations are outlined below:

C4-Hydroxyl Group: The hydroxyl group is a key functional handle. It can undergo a variety of reactions typical of alcohols.

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base will yield the corresponding ethers.

O-Acylation: Esterification with acyl chlorides or anhydrides provides the corresponding esters.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C4 position.

Pyrazole Ring (C3 and C5 Positions): The pyrazole ring is susceptible to electrophilic substitution, although the electron-donating nature of the hydroxyl group and the N-pentyl group will influence the regioselectivity.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. These halogenated pyrazoles can then serve as precursors for cross-coupling reactions.

Nitration and Sulfonation: While possible, these reactions may require harsh conditions that could affect other parts of the molecule.

C-H Functionalization: Modern transition-metal-catalyzed C-H activation/functionalization reactions offer a direct route to introduce new carbon-carbon or carbon-heteroatom bonds at the C3 and C5 positions.

N2-Position: The N2 nitrogen of the pyrazole ring is generally less reactive towards electrophiles than the N1 in an unsubstituted pyrazole due to steric hindrance from the N1-pentyl group and the C5-hydrogen. However, under certain conditions, it may undergo reactions.

An effective orthogonal functionalization strategy would involve a sequence of protection, reaction, and deprotection steps. For instance, the C4-hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS ether). This protection would allow for selective functionalization of the pyrazole ring at the C3 or C5 positions via, for example, a palladium-catalyzed cross-coupling reaction. Subsequent removal of the silyl protecting group would then unmask the hydroxyl functionality for further derivatization.

Table 1: Potential Orthogonal Functionalization Strategies for this compound

| Step | Reaction | Reagents and Conditions | Targeted Site | Outcome |

| 1 | Protection of C4-OH | TBDMSCl, Imidazole, DMF | C4-Oxygen | Formation of a silyl ether, protecting the hydroxyl group. |

| 2 | C5-Halogenation | NBS or NIS, Acetonitrile | C5-Carbon | Selective bromination or iodination at the C5 position. |

| 3 | C5-Functionalization | Arylboronic acid, Pd catalyst, Base | C5-Carbon | Suzuki cross-coupling to form a C-C bond. |

| 4 | Deprotection of C4-OH | TBAF, THF | C4-Oxygen | Removal of the silyl ether to reveal the hydroxyl group. |

| 5 | O-Alkylation of C4-OH | Alkyl halide, NaH, THF | C4-Oxygen | Formation of an ether at the C4 position. |

This tabulated strategy exemplifies how different reactive sites on the this compound scaffold can be selectively addressed to build molecular complexity in a controlled fashion. The choice of protecting groups and the sequence of reactions can be tailored to achieve a wide array of derivatized products.

Formation of Complex Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules with potential applications in various fields of chemical science. By leveraging the multi-site reactivity discussed previously, this pyrazole derivative can be incorporated into larger molecular frameworks, including fused heterocyclic systems, macrocycles, and conjugates with other pharmacophores.

Fused Heterocyclic Systems:

The pyrazole ring can be annulated with other heterocyclic or carbocyclic rings to create fused systems. A common strategy involves the functionalization of the pyrazole at adjacent positions (e.g., C4 and C5) with groups that can participate in a subsequent cyclization reaction. For instance, if the C4-hydroxyl group is converted to an amine and the C5 position is functionalized with a carbonyl group, an intramolecular condensation could lead to the formation of a pyrazolo[4,5-b]pyridine ring system.

Macrocycles:

The incorporation of the this compound unit into macrocyclic structures is another avenue for creating complex architectures. This can be achieved by introducing two reactive functional groups onto the pyrazole scaffold that can then be linked together, either directly or via a linker moiety. For example, the C4-hydroxyl group could serve as one point of attachment, while a functionalized side chain is introduced at the C5 position. A ring-closing metathesis or an intramolecular etherification or amidation could then be employed to form the macrocycle. While specific examples starting from this compound are not readily found in the literature, the general principles of macrocyclization have been applied to other pyrazole derivatives, suggesting the feasibility of this approach.

Hybrid Molecules and Conjugates:

The this compound scaffold can be linked to other bioactive molecules or pharmacophores to create hybrid compounds with potentially synergistic or novel properties. The C4-hydroxyl group provides a convenient attachment point for linking to other molecules via an ether or ester linkage. For example, it could be coupled to a known pharmacophore to explore new structure-activity relationships.